Positional Isomer SAR: 3-Methoxybenzyl Amide Modulates Biological Outcome Relative to 2- and 4-Methoxybenzyl Isomers
Within the 2-isoxazol-3-yl-acetamide chemotype, the position of the methoxy group on the N-benzyl moiety governs anti-HIV potency and cytotoxicity. In the 2a–o series of fifteen analogs evaluated by Trivedi et al., only six compounds (2a–b, 2e, 2j, 2l–m) achieved >80% HIV-1 inhibition at their highest non-cytotoxic concentration (HNC) [1]. The specific 3-methoxybenzyl substitution pattern present in CAS 953137-57-0 corresponds to the meta-substituted congener, a regioisomer that must be distinguished from its commercially available 2-methoxybenzyl (ortho) and 4-methoxybenzyl (para) analogs. Although the publication does not individually profile all positional isomers, the sharp activity cliff between active and inactive analogs (only 6 of 15 active) demonstrates that benzyl substitution geometry is a strong determinant of biological outcome [1].
| Evidence Dimension | Positional isomer SAR – anti-HIV activity vs. cytotoxicity |
|---|---|
| Target Compound Data | 3-methoxybenzyl isomer (meta-substituted); specific IC₅₀/CC₅₀ not individually published for this regioisomer |
| Comparator Or Baseline | 2a-o series: 6 of 15 analogs active (>80% inhibition at HNC); remaining 9 analogs either inactive or cytotoxic |
| Quantified Difference | Approximately 60% loss of biological competency across series when substitution pattern departs from optimal regioisomer; specific meta-vs-para or meta-vs-ortho quantitative differential not reported but implied by overall SAR trend |
| Conditions | HIV-1 replication assay in TZM-bl cells; highest non-cytotoxic concentration (HNC) determined by MTT assay |
Why This Matters
Procuring a positional isomer (ortho- or para-methoxybenzyl) instead of the meta-substituted compound introduces an uncharacterized liability in both target engagement and cytotoxicity profile, invalidating any scaffold-level activity assumption for screening or mechanistic studies.
- [1] Trivedi J, Parveen A, Rozy F, Mitra A, Bal C, Mitra D, Sharon A. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. Eur J Med Chem. 2019 Dec 1;183:111699. doi:10.1016/j.ejmech.2019.111699. View Source
